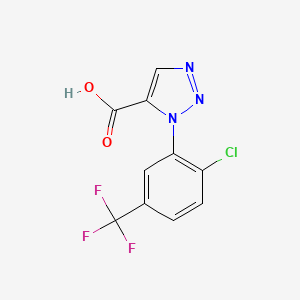

1-(2-Chloro-5-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

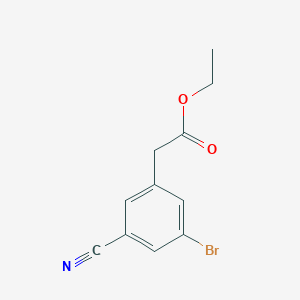

The compound is an organic compound that likely contains a phenyl group substituted with a chloro and a trifluoromethyl group, and a triazole ring attached to a carboxylic acid .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions like the Suzuki reaction . Trifluoromethyl groups are often introduced using reagents like trifluoromethylpyridines .Scientific Research Applications

Oriented Synthesis and Applications

- Synthesis Techniques : A study by Liu et al. (2015) discusses the synthesis of a related compound, 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic Acid, which is an important intermediate for various drugs. This study highlights a new synthesis method using phenyl acetylene as a raw material, showcasing the compound's relevance in drug development processes (Liu et al., 2015).

Structural Analysis and Modifications

- Molecular Structure Determination : Shtabova et al. (2005) explored the structure of a similar compound, 3-Oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic Acid, through experimental and quantum-chemical methods. This study is significant for understanding the structural properties of such compounds (Shtabova et al., 2005).

Biological and Medicinal Applications

- Antimicrobial Activity : Holla et al. (2005) synthesized and analyzed the antimicrobial activity of certain 1,2,3-triazole derivatives. Their research contributes to the understanding of these compounds' potential in combating microbial infections (Holla et al., 2005).

- PPAR Agonist Effects : A study by Ciocoiu et al. (2010) investigated the effects of 1,4-disubstituted 1,2,3-triazole analogues as dual PPARalpha/delta agonists. This research is relevant for understanding the therapeutic potential of these compounds (Ciocoiu et al., 2010).

Mechanism of Action

properties

IUPAC Name |

3-[2-chloro-5-(trifluoromethyl)phenyl]triazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N3O2/c11-6-2-1-5(10(12,13)14)3-7(6)17-8(9(18)19)4-15-16-17/h1-4H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYYISRMWJWHNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N2C(=CN=N2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide](/img/structure/B2378698.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride](/img/structure/B2378703.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methylbenzamide](/img/structure/B2378706.png)

![(3Z)-1-(4-methylbenzyl)-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2378707.png)

![5-(4-acetylpiperazin-1-yl)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378708.png)

![3-benzyl-7-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2378717.png)